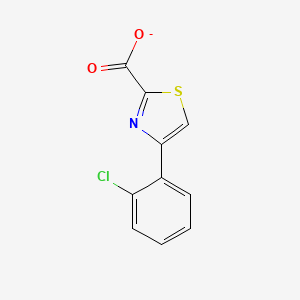

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(2-Clorofenil)-1,3-tiazol-2-carboxilato es un compuesto heterocíclico que presenta un anillo de tiazol sustituido con un grupo 2-clorofenilo y un grupo carboxilato

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(2-Clorofenil)-1,3-tiazol-2-carboxilato normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 2-clorobenzaldehído con tiosemicarbazida para formar un anillo de tiazol, seguido de esterificación para introducir el grupo carboxilato .

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-(2-Clorofenil)-1,3-tiazol-2-carboxilato puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El anillo de tiazol puede oxidarse en condiciones específicas para formar sulfóxidos o sulfones.

Reducción: Las reacciones de reducción pueden dirigirse al grupo clorofenilo o al anillo de tiazol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Oxidación: Sulfóxidos y sulfones.

Reducción: Productos desclorados o derivados de tiazol reducidos.

Sustitución: Derivados de tiazol sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus propiedades antimicrobianas y antivirales.

Medicina: Explorado por su potencial como farmacóforo en el diseño de fármacos, particularmente para sus actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción del 4-(2-Clorofenil)-1,3-tiazol-2-carboxilato implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir enzimas o interferir con las vías celulares, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la anhidrasa carbónica, afectando la regulación del pH y el transporte de iones en las células .

Comparación Con Compuestos Similares

Compuestos Similares

5-(4-Clorofenil)-1,3,4-tiadiazol-2-sulfonamida: Comparte una estructura similar pero con un anillo de tiadiazol en lugar de un anillo de tiazol.

2-(4-(2-Clorofenil)tiazol-5-il)etanol: Otro derivado de tiazol con diferentes grupos funcionales.

Singularidad

El 4-(2-Clorofenil)-1,3-tiazol-2-carboxilato es único debido a su patrón de sustitución específico y la presencia tanto de un grupo clorofenilo como de un grupo carboxilato. Esta combinación de grupos funcionales confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN2O2S, with a molecular weight of 261.66 g/mol. The compound features a thiazole ring with a carboxylate group and a chlorophenyl substituent, which significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism and cancer cell proliferation. This inhibition disrupts critical metabolic pathways, leading to cell death in pathogens and cancer cells.

- Receptor Binding : It interacts with various receptors, modulating biological pathways associated with inflammation and tumor growth.

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, promoting apoptosis in cancer cells while potentially protecting normal cells from damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study evaluated its cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound exhibited notable anticancer activity with IC50 values comparable to established chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HCT-116 | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |

| HepG2 | 3.00 ± 0.90 | Doxorubicin | 0.5 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group is crucial for the biological activity of thiazole derivatives. SAR studies indicate that electron-withdrawing groups like chlorine enhance the antiproliferative activity against cancer cells. Modifications to the thiazole ring can significantly alter the compound's efficacy and selectivity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : In a study involving human colon carcinoma cells, the compound was shown to induce apoptosis through caspase activation pathways, confirming its role as a promising anticancer agent .

- Antimicrobial Efficacy : A recent investigation into its antibacterial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential as a treatment for biofilm-associated infections .

Propiedades

Fórmula molecular |

C10H5ClNO2S- |

|---|---|

Peso molecular |

238.67 g/mol |

Nombre IUPAC |

4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)/p-1 |

Clave InChI |

MPIZWRKPEMRGSM-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.